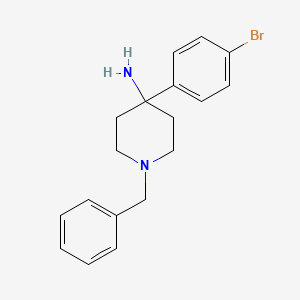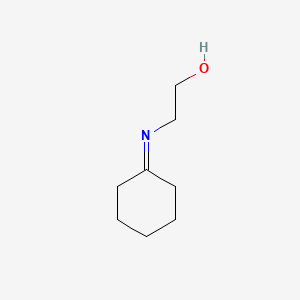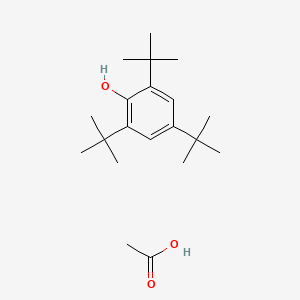
2-Butylisoquinolin-2-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylisoquinolin-2-ium chloride is a chemical compound with the molecular formula C13H16ClN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylisoquinolin-2-ium chloride typically involves the alkylation of isoquinoline. One common method is the reaction of isoquinoline with butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2-Butylisoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the butyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
科学的研究の応用
2-Butylisoquinolin-2-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: Isoquinoline derivatives are investigated for their pharmacological properties, including anti-cancer, anti-malarial, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Butylisoquinolin-2-ium chloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of applications.
Quinoline: A structurally similar compound with a nitrogen atom in a different position.
N-Butylisoquinoline: A closely related derivative with similar properties
Uniqueness
2-Butylisoquinolin-2-ium chloride is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals .
特性
CAS番号 |
2294-36-2 |
|---|---|
分子式 |
C13H16ClN |
分子量 |
221.72 g/mol |
IUPAC名 |
2-butylisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14;/h4-8,10-11H,2-3,9H2,1H3;1H/q+1;/p-1 |
InChIキー |
TVBAYHVMJAGSHF-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)

![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)






![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
